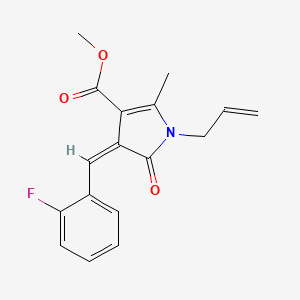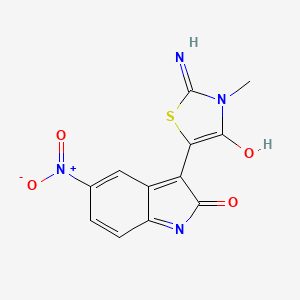![molecular formula C20H21N3O2 B3883077 (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B3883077.png)
(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone
Descripción general
Descripción
(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[4,3-c]pyridine core and a phenylmethanone moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone typically involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core through a cyclization reaction. This is followed by the introduction of the ethyl group at the 3-position and the phenylmethanone moiety at the 5-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Studies have shown that it may have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various applications.
Mecanismo De Acción
The mechanism of action of (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(4-methylfuran-2-yl)phenyl]methanone
- (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-ethylfuran-2-yl)phenyl]methanone
Uniqueness
Compared to similar compounds, (3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone stands out due to its specific substitution pattern. The presence of the ethyl group at the 3-position and the methylfuran moiety at the phenyl ring contribute to its unique chemical and biological properties.
Propiedades
IUPAC Name |
(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[3-(5-methylfuran-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-17-16-12-23(10-9-18(16)22-21-17)20(24)15-6-4-5-14(11-15)19-8-7-13(2)25-19/h4-8,11H,3,9-10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLWLJOGCOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC2=C1CN(CC2)C(=O)C3=CC=CC(=C3)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B3882999.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3883011.png)

![5-[(E,2E,4E)-5-(4-NITROPHENYL)-2,4-PENTADIENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3883028.png)


![3-methyl-4-[(2-methyl-5-nitrophenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883043.png)

![methyl 4-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]benzoate](/img/structure/B3883051.png)
![N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine](/img/structure/B3883053.png)

![7-hydroxy-4-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3883083.png)
![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883090.png)
![1-phenyl-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3883102.png)
